6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step involves the coupling of the chromene core with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, block receptor binding, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: These compounds share the chromene core structure and may exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline moiety are known for their diverse pharmacological properties.
Carboxamide derivatives: These compounds contain the carboxamide functional group and may have similar chemical reactivity.
Uniqueness
6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)-4H-chromene-2-carboxamide is unique due to the specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-(8-propoxyquinolin-5-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O4/c1-3-11-28-20-9-7-17(15-5-4-10-24-22(15)20)25-23(27)21-13-18(26)16-12-14(2)6-8-19(16)29-21/h4-10,12-13H,3,11H2,1-2H3,(H,25,27) |
InChI Key |
NCHCXEPKVACPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.